molecular formula C25H25BrN4 B218487 Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)- CAS No. 115219-10-8

Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-

Cat. No. B218487
CAS RN: 115219-10-8
M. Wt: 461.4 g/mol
InChI Key: VKABNRMTNPWHBD-RYLMWKJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)- is a chemical compound that belongs to the ergoline family. Ergoline compounds have been used in various fields including medicine, agriculture, and research. Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)- has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

The mechanism of action of Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)- is not fully understood. However, it has been reported to bind to serotonin receptors and dopamine receptors in the brain. This binding can lead to the activation or inhibition of various signaling pathways, resulting in the observed effects.
Biochemical and Physiological Effects
Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)- has been reported to have various biochemical and physiological effects. It has been found to have anti-tumor activity by inducing apoptosis in cancer cells. It has also been reported to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)- has been found to have psychoactive effects, including hallucinations and altered perception.

Advantages and Limitations for Lab Experiments

Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)- has several advantages for lab experiments. It is readily available and can be synthesized in good yield and purity. It has been reported to have various biological activities, making it a useful tool for research. However, Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)- has limitations for lab experiments. Its mechanism of action is not fully understood, and it has been reported to have psychoactive effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the research of Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)-. One direction is to further investigate its anti-tumor activity and explore its potential as a cancer treatment. Another direction is to study its anti-inflammatory properties and develop new anti-inflammatory drugs. It can also be used in the study of the central nervous system and the development of new psychoactive drugs. Additionally, the mechanism of action of Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)- can be further explored to better understand its biological activities.
Conclusion
Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)- is a chemical compound that has potential applications in scientific research. It can be synthesized using various methods and has been found to have anti-tumor activity, anti-inflammatory properties, and psychoactive effects. Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)- has advantages and limitations for lab experiments, and there are several future directions for its research.

Synthesis Methods

Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)- can be synthesized using various methods. One of the commonly used methods is the condensation of 2-bromo-6-methyl-ergoline with 2-phenyl-1H-imidazole-1-methanol in the presence of a base. The reaction yields Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)- in good yield and purity.

Scientific Research Applications

Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)- has potential applications in scientific research. It has been reported to have anti-tumor activity and can be used in cancer research. Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-)- has also been found to have anti-inflammatory properties and can be used in the development of new anti-inflammatory drugs. It can also be used in the study of the central nervous system as it has been reported to have psychoactive effects.

properties

CAS RN

115219-10-8

Product Name

Ergoline, 2-bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-

Molecular Formula

C25H25BrN4

Molecular Weight

461.4 g/mol

IUPAC Name

(6aR,10aR)-5-bromo-7-methyl-9-[(2-phenylimidazol-1-yl)methyl]-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline

InChI

InChI=1S/C25H25BrN4/c1-29-14-16(15-30-11-10-27-25(30)17-6-3-2-4-7-17)12-19-18-8-5-9-21-23(18)20(13-22(19)29)24(26)28-21/h2-11,16,19,22,28H,12-15H2,1H3/t16?,19-,22-/m1/s1

InChI Key

VKABNRMTNPWHBD-RYLMWKJUSA-N

Isomeric SMILES

CN1CC(C[C@H]2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)CN5C=CN=C5C6=CC=CC=C6

SMILES

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Br)CN5C=CN=C5C6=CC=CC=C6

Canonical SMILES

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Br)CN5C=CN=C5C6=CC=CC=C6

Origin of Product

United States

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